
4-(1H-Pentazol-1-yl)-1H-pyrrol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-Pentazol-1-yl)-1H-pyrrol-2-amine is a chemical compound characterized by the presence of a pentazole ring attached to a pyrrole ring with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Pentazol-1-yl)-1H-pyrrol-2-amine typically involves the formation of the pentazole ring followed by its attachment to the pyrrole ring. One common method involves the cyclization of azide precursors under specific conditions to form the pentazole ring. This is followed by a coupling reaction with a pyrrole derivative to yield the final compound. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the stability of the pentazole ring.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to enhance yield and purity. Safety measures are crucial due to the potential instability of the pentazole ring.
Chemical Reactions Analysis
Types of Reactions
4-(1H-Pentazol-1-yl)-1H-pyrrol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The pentazole ring can participate in substitution reactions, where one of its nitrogen atoms is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
4-(1H-Pentazol-1-yl)-1H-pyrrol-2-amine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as high energy density materials.
Mechanism of Action
The mechanism of action of 4-(1H-Pentazol-1-yl)-1H-pyrrol-2-amine involves its interaction with specific molecular targets. The pentazole ring can interact with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular processes, leading to the compound’s biological effects. The pathways involved may include inhibition of enzyme activity or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
4-(1H-Tetrazol-1-yl)-1H-pyrrol-2-amine: Similar structure but with a tetrazole ring instead of a pentazole ring.
4-(1H-Triazol-1-yl)-1H-pyrrol-2-amine: Contains a triazole ring instead of a pentazole ring.
Uniqueness
4-(1H-Pentazol-1-yl)-1H-pyrrol-2-amine is unique due to the presence of the pentazole ring, which is less common and more reactive compared to tetrazole and triazole rings. This reactivity can lead to unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
652148-78-2 |
|---|---|
Molecular Formula |
C4H5N7 |
Molecular Weight |
151.13 g/mol |
IUPAC Name |
4-(pentazol-1-yl)-1H-pyrrol-2-amine |
InChI |
InChI=1S/C4H5N7/c5-4-1-3(2-6-4)11-9-7-8-10-11/h1-2,6H,5H2 |
InChI Key |
DJJAGEFOEWFAQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=C1N2N=NN=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


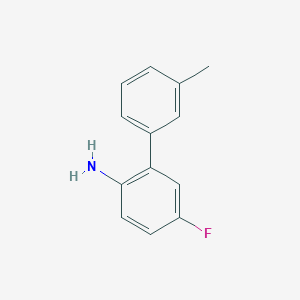
![S-(4-{[3-(Trifluoromethyl)phenyl]ethynyl}phenyl) ethanethioate](/img/structure/B12528693.png)
![6-Heptenoic acid, 2-[methyl(phenylmethyl)amino]-, methyl ester](/img/structure/B12528700.png)
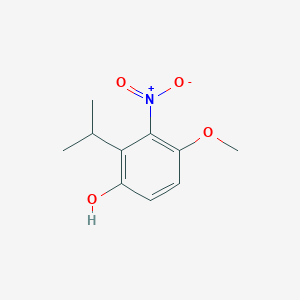
![2H-Thieno[3,4-e]-1,2,4-thiadiazine, 3-methyl-, 1,1-dioxide](/img/structure/B12528716.png)
![[(4-Phenylbut-1-en-3-yn-1-yl)selanyl]benzene](/img/structure/B12528719.png)
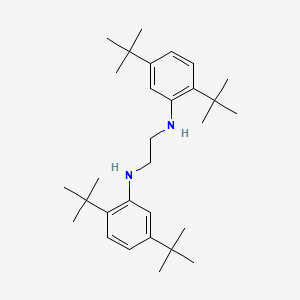
![Pyridinium, 1,1'-[1,4-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)-](/img/structure/B12528723.png)
![2,6-Bis[4-(trifluoromethyl)phenyl]anthracene](/img/structure/B12528729.png)
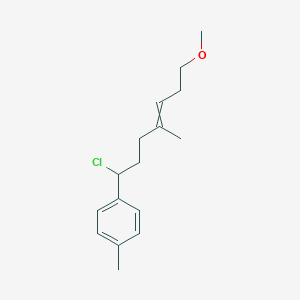
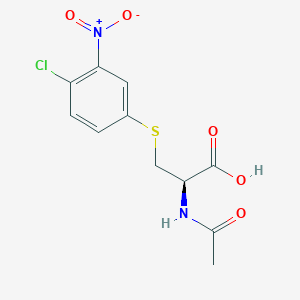
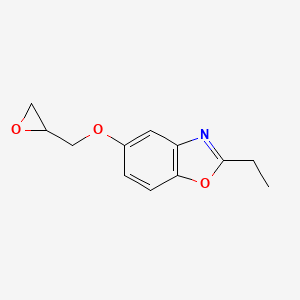
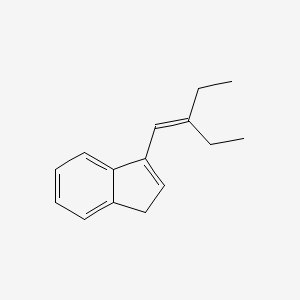
![2-[Bis(2-ethoxyethyl)phosphanyl]-4-ethoxyphenol](/img/structure/B12528763.png)
